molecular formula C9H13NO3 B178184 Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate CAS No. 154928-90-2

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Cat. No.: B178184
CAS No.: 154928-90-2
M. Wt: 183.2 g/mol
InChI Key: CCJKJNYCQZFBDN-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate: is an organic compound with the molecular formula C9H13NO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: A simpler analog without the ester group.

    Methyl 3-(3,5-dimethylisoxazol-4-yl)benzoate: A similar compound with a benzoate ester instead of a propanoate ester.

    4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative used as a BRD4 inhibitor in cancer research.

Uniqueness

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is unique due to its specific ester functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the synthesis of diverse chemical entities and for studying specific biochemical pathways.

Properties

IUPAC Name

methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJKJNYCQZFBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271311
Record name Methyl 3,5-dimethyl-4-isoxazolepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154928-90-2
Record name Methyl 3,5-dimethyl-4-isoxazolepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154928-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dimethyl-4-isoxazolepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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